

# Ethyl 4-bromothiazole-2-carboxylate: A Technical Guide for the Modern Researcher

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** *Ethyl 4-bromothiazole-2-carboxylate*

**Cat. No.:** *B1391803*

[Get Quote](#)

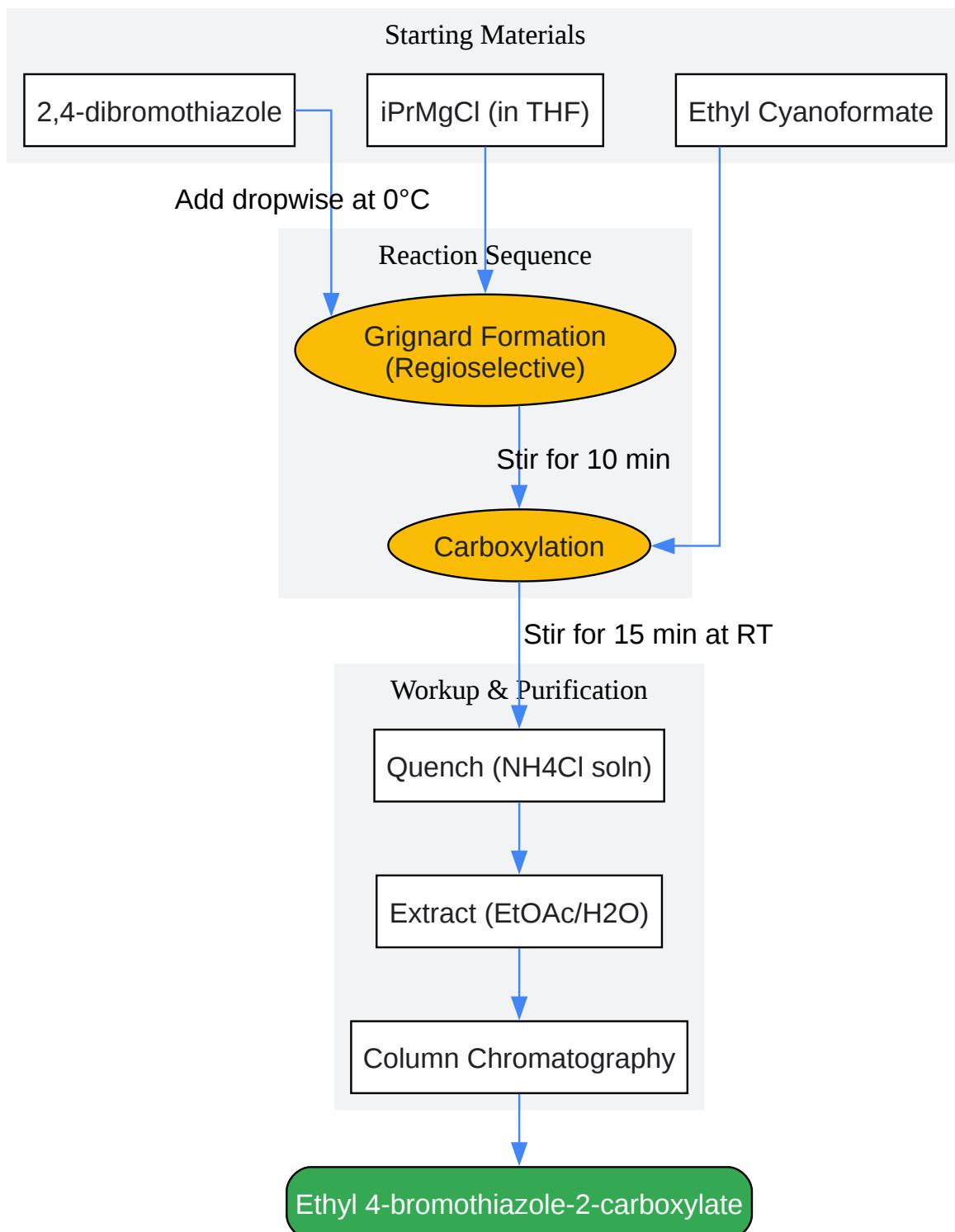
The thiazole ring system, a five-membered heterocycle containing both sulfur and nitrogen, represents a cornerstone of medicinal chemistry.<sup>[1][2][3]</sup> Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design. Thiazole derivatives are integral to numerous FDA-approved drugs and a vast array of compounds under investigation for therapeutic applications, including antimicrobial, antiretroviral, antifungal, and anticancer agents.<sup>[1][4]</sup> Within this critical class of molecules, **Ethyl 4-bromothiazole-2-carboxylate** (CAS Number: 959755-96-5) emerges as a highly versatile and strategic building block for synthetic chemists.

This guide provides an in-depth technical overview of **Ethyl 4-bromothiazole-2-carboxylate**, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. It is designed for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this key intermediate.

## Core Molecular Profile

**Ethyl 4-bromothiazole-2-carboxylate** is a bifunctional molecule featuring two key reactive sites: a bromine atom at the C4 position, ideal for cross-coupling reactions, and an ethyl ester at the C2 position, which can be readily modified. This dual functionality allows for sequential and controlled diversification, making it a valuable starting point for building molecular complexity.

## Physicochemical & Spectroscopic Data


The fundamental properties of this compound are summarized below. This data provides the necessary foundation for its use in experimental settings, from reaction setup to purification and characterization.

| Property                                          | Value                                                                | Source(s)                                                   |
|---------------------------------------------------|----------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number                                        | 959755-96-5                                                          | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Molecular Formula                                 | C <sub>6</sub> H <sub>6</sub> BrNO <sub>2</sub> S                    | <a href="#">[7]</a> <a href="#">[8]</a>                     |
| Molecular Weight                                  | 236.09 g/mol                                                         | <a href="#">[7]</a> <a href="#">[8]</a>                     |
| Appearance                                        | White to light yellow solid/powder                                   | <a href="#">[5]</a>                                         |
| Storage Conditions                                | Inert atmosphere, 2-8°C                                              | <a href="#">[6]</a>                                         |
| <sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )  | δ 7.52 (s, 1H), 4.42 (q, J = 7.12 Hz, 2H), 1.37 (t, J = 7.12 Hz, 3H) | <a href="#">[9]</a>                                         |
| <sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> ) | δ 159.0, 158.9, 127.5, 123.7, 63.1, 14.2                             | <a href="#">[9]</a>                                         |

## Synthesis and Mechanism

A robust and reproducible synthesis is paramount for any building block. The preparation of **Ethyl 4-bromothiazole-2-carboxylate** is efficiently achieved from 2,4-dibromothiazole through a Grignard-mediated carboxylation.

## Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Ethyl 4-bromothiazole-2-carboxylate**.

## Detailed Experimental Protocol

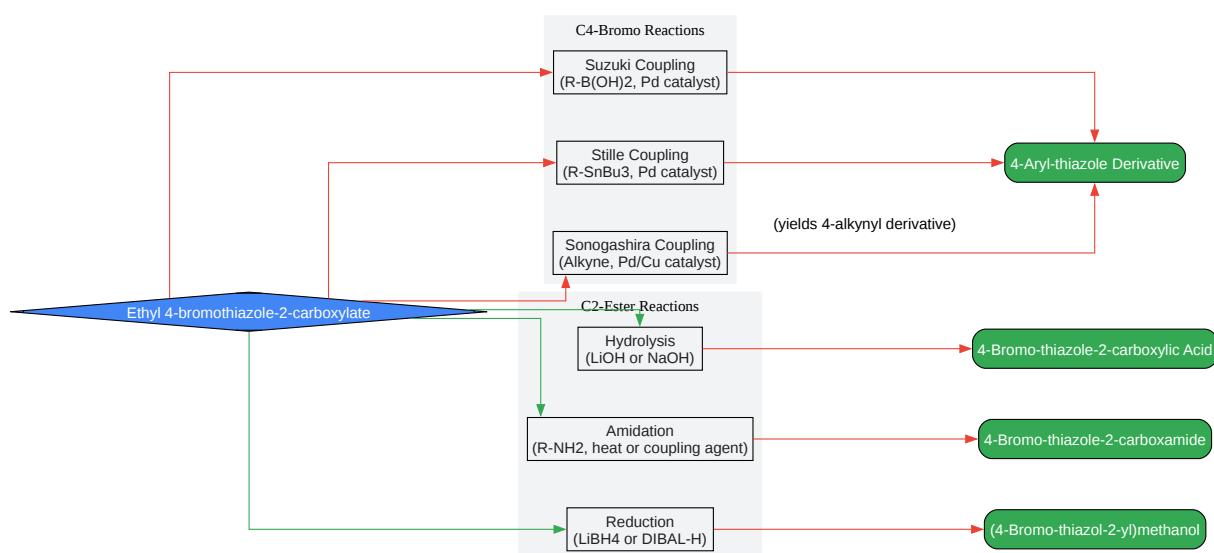
This protocol is adapted from a peer-reviewed procedure and provides a self-validating system for achieving the target compound.[\[9\]](#)

**Objective:** To synthesize **Ethyl 4-bromothiazole-2-carboxylate** (10a) from 2,4-dibromothiazole.

### Materials:

- 2,4-dibromothiazole (2.63 mmol)
- Anhydrous Tetrahydrofuran (THF) (10.0 mL)
- Isopropylmagnesium chloride (iPrMgCl) (2.0 M in THF, 1.5 mL)
- Ethyl cyanoformate (6.60 mmol)
- Saturated Ammonium Chloride (NH<sub>4</sub>Cl) solution
- Ethyl Acetate (EtOAc)
- Brine
- Magnesium Sulfate (MgSO<sub>4</sub>)
- Silica Gel for column chromatography (Hexane/Ethyl Acetate = 10:1)

### Procedure:


- **Reaction Setup:** To a solution of 2,4-dibromothiazole (640 mg, 2.63 mmol) in anhydrous THF (10.0 mL) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), cool the mixture to 0 °C using an ice bath.
- **Grignard Formation:** Add iPrMgCl (2.0 M in THF, 1.5 mL) dropwise to the cooled solution. **Causality:** The C2 position of the thiazole ring is more acidic and kinetically favored for halogen-metal exchange compared to the C4 position. Using a strong, non-nucleophilic

Grignard reagent like iPrMgCl facilitates this regioselective exchange to form the C2-magnesium species.

- Reaction Incubation: Stir the reaction mixture at 0 °C for 10 minutes. This allows for the complete formation of the thiazolyl Grignard reagent.
- Carboxylation: Add ethyl cyanoformate (0.65 mL, 6.60 mmol) to the solution. Causality: Ethyl cyanoformate is an efficient electrophilic source for the carboxylate group. The Grignard reagent attacks the cyanoformate, leading to the formation of the desired ester.
- Warming and Completion: Allow the resulting solution to warm to room temperature and stir for an additional 15 minutes to ensure the reaction goes to completion.
- Quenching: Quench the reaction by carefully adding saturated NH<sub>4</sub>Cl solution. Causality: This step neutralizes any remaining Grignard reagent and protonates intermediates, preventing undesired side reactions during extraction.
- Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with Ethyl Acetate and water. The organic layer contains the product. Wash the combined organic fractions with brine. Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate (10:1) eluent system to afford the title compound as a white solid (yield ~56%).<sup>[9]</sup>

## Reactivity and Synthetic Utility

The true value of **Ethyl 4-bromothiazole-2-carboxylate** lies in its predictable reactivity, enabling its use as a scaffold for generating diverse molecular libraries. The two primary functional groups, the C4-bromo substituent and the C2-ethyl ester, offer orthogonal handles for chemical modification.



[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of the title compound.

## A. Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo group is an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds. This is particularly valuable in drug discovery for exploring the Structure-

Activity Relationship (SAR) by systematically varying substituents at this position.

- Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups.
- Stille Coupling: Reaction with organostannanes provides an alternative for C-C bond formation.
- Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties, useful for extending conjugation or as a precursor for further transformations.

Experimental Insight: The choice of palladium catalyst, ligand, and base is crucial for optimizing these reactions. The electron-deficient nature of the thiazole ring generally makes it a good substrate for such transformations.

## B. Ester Group Transformations

The C2-ethyl ester provides a gateway to other critical functional groups.

- Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) yields the corresponding carboxylic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, EDCI).
- Amidation: Direct amidation can sometimes be achieved by heating the ester with an amine, though the hydrolysis-coupling sequence is often more reliable.
- Reduction: The ester can be reduced to the primary alcohol using reducing agents like lithium borohydride (LiBH<sub>4</sub>).

This orthogonal reactivity allows for a modular approach to synthesis, where one part of the molecule can be elaborated while the other remains protected or inert, to be reacted in a subsequent step.

## Safety and Handling

As with any laboratory chemical, proper handling is essential. While a specific safety data sheet for the 4-bromo isomer is not as common as its 2-bromo counterpart, the general precautions for halogenated, sulfur-containing heterocycles apply.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][11][12]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin, eyes, and clothing.[11]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6][11] The compound may be sensitive to air, moisture, and light.[11][12]
- First Aid:
  - Eyes: Immediately flush with plenty of water for at least 15 minutes.[11][12]
  - Skin: Wash off immediately with soap and plenty of water.[11][12]
  - Inhalation: Remove to fresh air.[12]
  - Ingestion: Rinse mouth and seek medical attention if feeling unwell.[12]

## Conclusion

**Ethyl 4-bromothiazole-2-carboxylate** is more than just a catalog chemical; it is a strategic tool for chemical innovation. Its well-defined synthesis, predictable bifunctional reactivity, and the inherent biological relevance of its core scaffold make it an indispensable building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[5] By understanding the principles governing its synthesis and reactivity, researchers can fully leverage its potential to construct novel molecules with tailored functions, accelerating the pace of discovery and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives  
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. | Semantic Scholar [semanticscholar.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. lookchem.com [lookchem.com]
- 6. 959755-96-5|Ethyl 4-bromothiazole-2-carboxylate|BLD Pharm [bldpharm.com]
- 7. ethyl 4-bromothiazole-2-carboxylate,(CAS# 959755-96-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. Ethyl 4-bromothiazole-2-carboxylate | 959755-96-5 | Benchchem [benchchem.com]
- 9. ETHYL 4-BROMOTHIAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 10. 2-溴噻唑-4-甲酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Ethyl 4-bromothiazole-2-carboxylate: A Technical Guide for the Modern Researcher]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1391803#ethyl-4-bromothiazole-2-carboxylate-cas-number-959755-96-5]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)